molecular formula C19H22N2O2 B12397964 Hdac10-IN-2

Hdac10-IN-2

Cat. No.: B12397964
M. Wt: 310.4 g/mol
InChI Key: SRFTXZNZUQKTSF-CMDGGOBGSA-N
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Description

Hdac10-IN-2 is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 value of 20 nM . Histone deacetylase 10 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This compound has shown significant potential in modulating autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells .

Preparation Methods

The synthesis of Hdac10-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .

Chemical Reactions Analysis

Hdac10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

Scientific Research Applications

Hdac10-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylase 10 in various biochemical processes. In biology, it helps in understanding the regulation of gene expression and the role of histone deacetylase 10 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, by modulating autophagy and other cellular pathways .

Mechanism of Action

Hdac10-IN-2 exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include the transforming growth-factor β pathway, sex-determining region Y box protein 9, and the let-7f-2/miR-98-HMGA2-cyclin A2 pathway . These pathways play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide

InChI

InChI=1S/C19H22N2O2/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-9,15,23H,10-14H2,(H,20,22)/b9-8+

InChI Key

SRFTXZNZUQKTSF-CMDGGOBGSA-N

Isomeric SMILES

C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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